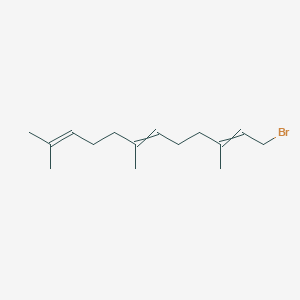

トランス,トランス-ファルネシルブロミド

概要

説明

Synthesis Analysis

Farnesyl bromide is synthesized efficiently using halide-replacement reagents, specifically Ph_3PBr_2, under typical conditions such as room temperature and the use of benzene as a solvent. The process requires careful preparation to avoid water-induced decomposition of reagents and includes steps to remove by-products such as HBr, highlighting the synthesis's operational ease and high yield potential (Liu Xian-zhang, 2004).

Molecular Structure Analysis

While specific details on the molecular structure analysis of farnesyl bromide were not directly found in the search, the structure of farnesyl bromide, like other farnesyl derivatives, is characterized by its terpene backbone. Terpenes are known for their diverse chemical reactivity and biological activity, which is significantly influenced by their molecular structure.

Chemical Reactions and Properties

Farnesyl bromide undergoes various chemical reactions, including bromo-substitution, to produce farnesylamine through alkylation or by reacting with lithium bis(trimethylsilyl) amide followed by methanolysis. These reactions underscore farnesyl bromide's versatility in forming new chemical bonds and introducing functional groups (G. Coppola & M. Prashad, 1993).

Physical Properties Analysis

The synthesis and handling of farnesyl bromide suggest it has physical properties requiring careful management of reaction conditions, such as solvent dryness and protection from water to prevent reagent decomposition. The physical properties, such as boiling point and solubility, directly influence the synthesis process and the subsequent handling and purification of farnesyl bromide.

Chemical Properties Analysis

Farnesyl bromide's chemical properties enable its use in synthesizing various analogs and derivatives. For example, it has been used to synthesize analogues of farnesyl pyrophosphate, indicating its utility in generating compounds with potential biological activity and chemical investigation (A. Valentijn et al., 1995).

科学的研究の応用

タンパク質プレニル化

ファルネシルブロミドは、すべての真核細胞に見られる普遍的な共有結合的翻訳後修飾である、タンパク質プレニル化において重要な役割を果たします . このプロセスは、タンパク質へのファルネシル基の付加を含み、特殊なプレニル結合ドメインを介したタンパク質間の結合に重要です . ファルネシル化とゲラニルゲラニル化は、タンパク質の細胞膜へのC末端アンカーに非常に重要です .

天然物の多様化

ファルネシルブロミドの使用を含むプレニル化は、フラボノイド、クマリン、イソフラボノイドなどの天然物の多様化に重要な役割を果たしています . 多くのプレニル化された化合物は、生物活性を持つ薬用植物中の活性成分として同定されています .

生物活性化合物の合成

ファルネシルブロミドは、翻訳後修飾アミノ酸であるS-トランス、トランス-ファルネシル-L-システインメチルエステルを調製するために使用されてきました . また、(±)-ファルネシフェロールAと(±)-ファルネシフェロールCの合成のための出発試薬でもあります

Safety and Hazards

将来の方向性

Farnesyl bromide and related compounds are being studied for their potential applications in treating various diseases, including cancer . Future studies may explore the relationship between inhibition of farnesylated proteins and clinical antitumor activity . Additionally, the development of new farnesyl transferase inhibitors may provide insight into effective methods for combining these agents with other treatments .

作用機序

Target of Action

Trans,trans-Farnesyl bromide is primarily involved in the post-translational modification of proteins . It is used in the preparation of S-trans, trans-farnesyl-L-cysteine methylester, a post-translational modified amino acid . This suggests that the compound’s primary targets are proteins that undergo post-translational modifications.

Mode of Action

The compound interacts with its targets by attaching to proteins involved in many biological functions, from signal transduction to cell growth .

Biochemical Pathways

Trans,trans-Farnesyl bromide is derived from farnesyl pyrophosphate in the sterols biosynthetic pathway . It plays a role in regulating the virulence of various fungi species and modulating morphological transition processes . The compound is also involved in the synthesis of sterols with the ergostane skeleton, distinct from cholesterol .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of trans,trans-Farnesyl bromide is currently limited. It is known that the compound partitions into the membrane, a function of both the farnesyl chain’s affinity for the lipid bilayer as well as charge effects .

Result of Action

The addition of trans,trans-Farnesyl bromide has been found to interfere with the proliferation of certain cells, inhibiting the cell cycle without causing DNA fragmentation or loss of mitochondrial functionality . Furthermore, the compound can increase the bending rigidity of large unilamellar vesicles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of trans,trans-Farnesyl bromide. For instance, the compound should be stored at a temperature of 2-8°C . Moreover, it is recommended to handle the compound only outdoors or in a well-ventilated area due to its potential to cause respiratory irritation .

特性

IUPAC Name |

(2E,6E)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFMBFMTJFSEEY-YFVJMOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCBr)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CBr)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28290-41-7 | |

| Record name | trans,trans-Farnesyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

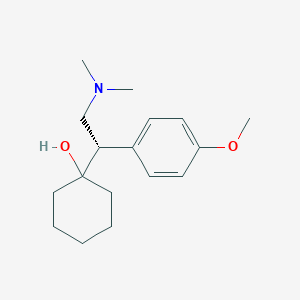

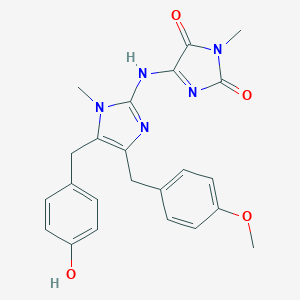

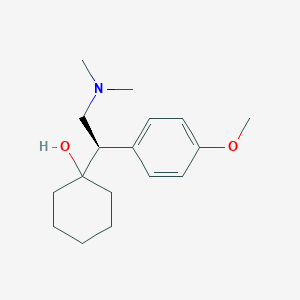

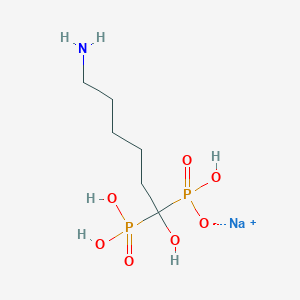

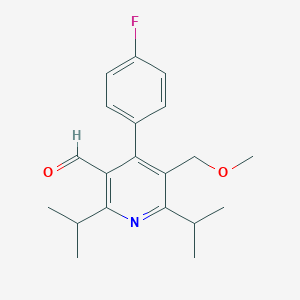

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)

![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)

![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)